3-isocyanoprop-1-ene
Overview
Description
3-Isocyanoprop-1-ene is an organic compound with the molecular formula C4H5N It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of allyl chloride with potassium cyanate in the presence of a base. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOCN} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NCO} + \text{KCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanoprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or carbonyl-containing compounds.
Reduction: Formation of amines.
Substitution: Formation of ureas or carbamates.
Scientific Research Applications
3-Isocyanoprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of protein functions and interactions.
Industry: Utilized in the production of polymers and coatings, where its reactivity with various nucleophiles is advantageous.
Mechanism of Action
The mechanism of action of 3-isocyanoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical syntheses and industrial applications.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary mechanism involves nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of ureas, carbamates, or other derivatives.
Pathways: The compound can participate in pathways leading to the synthesis of polymers, pharmaceuticals, and other valuable chemicals.
Comparison with Similar Compounds
Methyl isocyanate (CH3NCO): Similar in structure but with a methyl group instead of a propene group.
Ethyl isocyanate (C2H5NCO): Similar in structure but with an ethyl group instead of a propene group.
Phenyl isocyanate (C6H5NCO): Contains a phenyl group, making it more aromatic and less reactive compared to 3-isocyanoprop-1-ene.
Uniqueness: this compound is unique due to its propene group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and polymers.
Properties
IUPAC Name |
3-isocyanoprop-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-3-4-5-2/h3H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJDXBGQVSHLOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182591 | |
Record name | Allyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-21-4 | |
Record name | 1-Propene, 3-isocyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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